Halomon
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of halomon involves a novel dihydroxylation–dibromination–dihydroxylation sequence. This sequence employs in situ protection of diols as boronate esters during the dihydroxylation reactions, providing the first enantiomerically pure hexafunctionalised myrcene derivative . The synthetic route includes:
Dihydroxylation: Introduction of hydroxyl groups.
Dibromination: Addition of bromine atoms.
Dihydroxylation: Further introduction of hydroxyl groups with protection as boronate esters.
Industrial Production Methods: Due to the low natural concentration of this compound in Portieria hornemannii, synthetic methods are preferred for industrial production. The synthetic efforts have resulted in the successful synthesis of this compound, but often in racemic form and as a mixture of stereoisomers, requiring subsequent separation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also be reduced, gaining electrons.
Substitution: This compound undergoes substitution reactions, where one atom or group of atoms is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield halogenated alcohols, while reduction may produce halogenated hydrocarbons .
Scientific Research Applications
Halomon has a wide range of scientific research applications:
Mechanism of Action
Halomon acts as a demethylating agent, suggesting a possible mechanism of action for its pharmacological effects . It selectively targets tumor cells, possibly through the inhibition of DNA methyl transferase, leading to the reactivation of tumor suppressor genes . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Halomon is unique due to its selective cytotoxicity and complex halogenation pattern. Similar compounds include:
Brominated Monoterpenes: Such as bromomyrcene, which also undergoes halogenation reactions.
Chlorinated Monoterpenes: Such as chloromyrcene, which shares similar chemical properties.
This compound stands out due to its specific biological activity and potential therapeutic applications .
Properties
CAS No. |
142439-86-9 |
---|---|
Molecular Formula |
C10H15Br2Cl3 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(3S,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene |
InChI |
InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3/t8-,10-/m1/s1 |
InChI Key |
OVLCIYBVQSJPKK-PSASIEDQSA-N |
SMILES |
CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |
Isomeric SMILES |
CC(C)([C@@H](CC[C@@](CBr)(C(=C)Cl)Cl)Br)Cl |
Canonical SMILES |
CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |
Synonyms |
6(R)-bromo-3(S)-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene 6-BBMTCO 6-bromo-3-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene halomon NSC 650893 NSC-650893 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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